

2-Aminocarbonylphenylboronic Acid: A Cornerstone in Modern Drug Discovery

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Compound of Interest

Compound Name: 2-Aminocarbonylphenylboronic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, has emerged from relative obscurity to become a pivotal building block in medicinal chemistry. Its significance is inextricably linked to the development of a new class of targeted cancer therapies, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and applications of **2-aminocarbonylphenylboronic acid**, with a focus on its role in the synthesis of the potent PARP inhibitor, Talazoparib.

While the precise date and individual credited with the first synthesis of **2-aminocarbonylphenylboronic acid** are not prominently documented in readily available literature, its utility became increasingly apparent with the rise of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enabled the efficient formation of carbon-carbon bonds, making arylboronic acids like the title compound invaluable intermediates in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a boronic acid and an aminocarbonyl group in an ortho relationship, provides a unique chemical handle for constructing intricate molecular architectures found in many modern pharmaceuticals.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **2-aminocarbonylphenylboronic acid** are not extensively reported. However, based on the known properties of the closely related phenylboronic acid and general chemical principles, the following can be inferred:

Property	Value (Estimated)	Reference
Molecular Formula	C ₇ H ₈ BNO ₃	[1]
Molecular Weight	164.95 g/mol	
Appearance	White to off-white solid	
Melting Point	226-230 °C	[1]
pKa	~8.5 - 9.0	[2] [3] [4] [5]
Solubility	Sparingly soluble in water; soluble in polar organic solvents like methanol and DMSO.	[2] [6] [7] [8] [9]

Note: The pKa and solubility values are estimations based on the properties of phenylboronic acid and may vary for **2-aminocarbonylphenylboronic acid**.

Synthesis of 2-Aminocarbonylphenylboronic Acid

The most common and efficient method for the synthesis of **2-aminocarbonylphenylboronic acid** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl halide with a boronic acid or its ester.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Aminocarbonylphenylboronic Acid

This protocol describes the synthesis of **2-aminocarbonylphenylboronic acid** from 2-bromobenzamide and bis(pinacolato)diboron.

Materials:

- 2-Bromobenzamide
- Bis(pinacolato)diboron
- Potassium acetate
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- 1,4-Dioxane (anhydrous)
- Hydrochloric acid (1 M)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Catalyst Addition: Add $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 eq) to the flask.
- Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
- Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature.

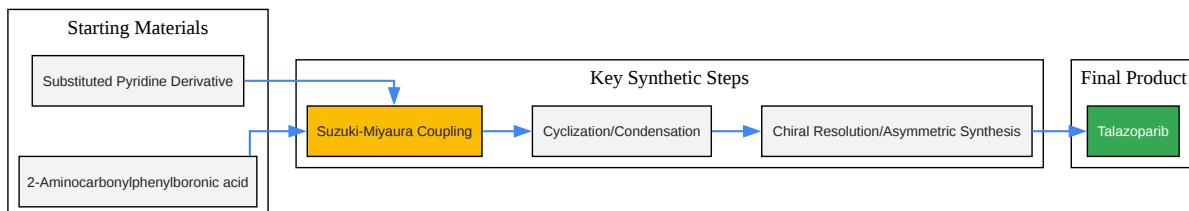
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer and wash it with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Hydrolysis:
 - Dissolve the crude pinacol ester in a mixture of acetone and 1 M hydrochloric acid.
 - Stir the mixture at room temperature for 2-4 hours.
- Purification:
 - Remove the acetone under reduced pressure.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the crude product by column chromatography on silica gel to afford **2-aminocarbonylphenylboronic acid**.

Application in Drug Development: The Synthesis of Talazoparib

2-Aminocarbonylphenylboronic acid is a critical starting material for the synthesis of Talazoparib, a potent inhibitor of PARP1 and PARP2 enzymes.[\[10\]](#) Talazoparib is approved for the treatment of certain types of breast cancer.[\[11\]](#)

Logical Workflow for the Synthesis of Talazoparib

The synthesis of Talazoparib from **2-aminocarbonylphenylboronic acid** involves a multi-step process, a simplified logical workflow of which is depicted below.



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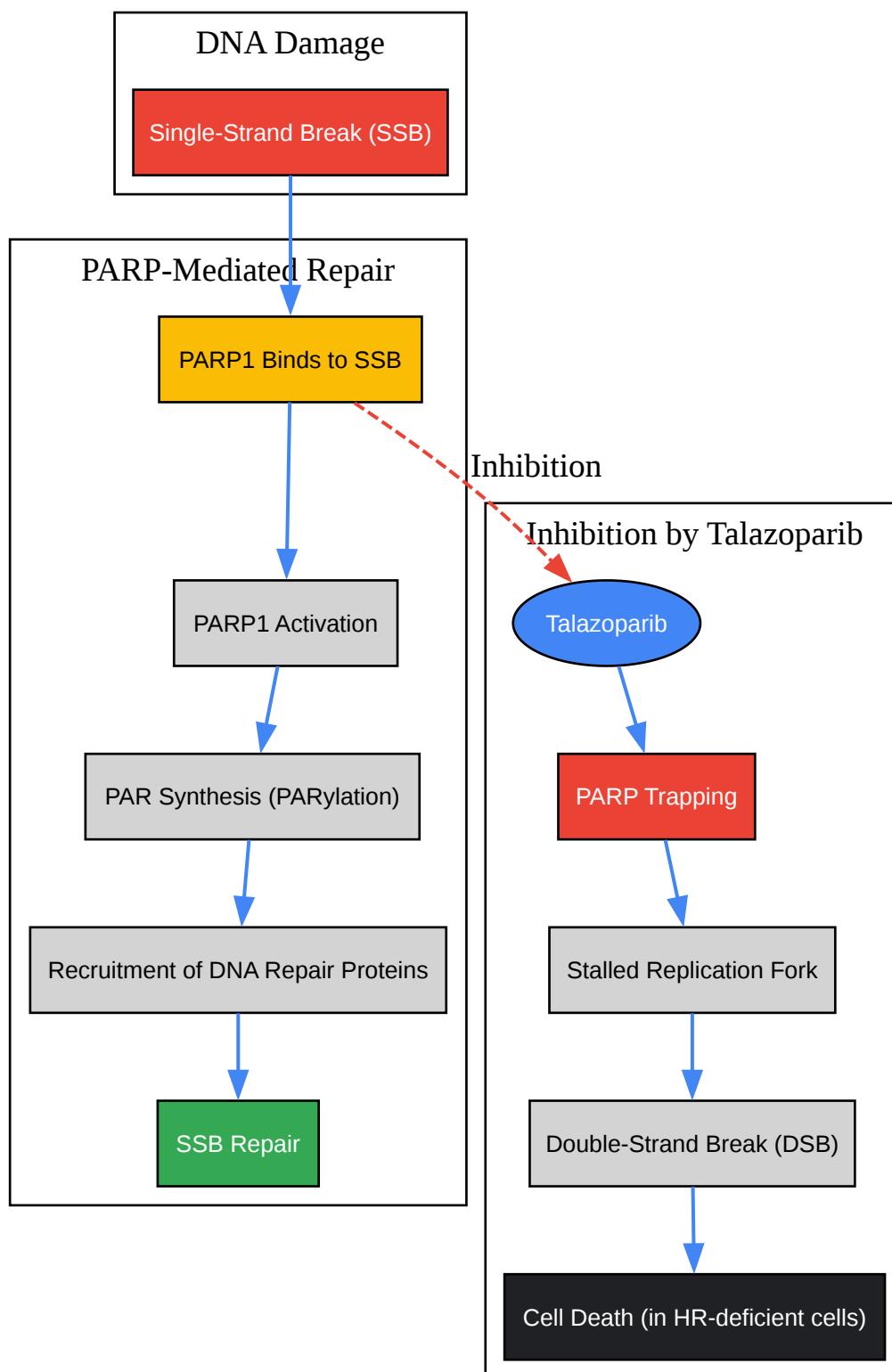
Caption: Logical workflow for the synthesis of Talazoparib.

Role in PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death.[12] PARP1 and PARP2 are particularly important in the repair of single-strand DNA breaks (SSBs).

The PARP Signaling Pathway in DNA Repair

When a single-strand break occurs in DNA, PARP1 detects the damage and binds to the site. This binding activates PARP1, which then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair of the break.

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Caption: Simplified PARP signaling pathway and the mechanism of Talazoparib.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can lead to the formation of DSBs during DNA replication. The inability of these cells to repair DSBs through HR leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[12]

Talazoparib not only inhibits the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of the break, which is a particularly cytotoxic event.[13]

Quantitative Data: Enzyme Inhibition and Cellular Potency of Talazoparib

The following tables summarize the inhibitory activity of Talazoparib against PARP enzymes and its potency in various cancer cell lines.

Table 1: In Vitro Enzyme Inhibition of Talazoparib

Enzyme	IC ₅₀ (nM)	K _i (nM)	Reference
PARP1	0.57	~1	[14]
PARP2	-	~0.2	[15]
TNKS1	-	-	[13][16]

Note: IC₅₀ and K_i values can vary depending on the specific assay conditions.

Table 2: Cellular Potency (IC₅₀) of Talazoparib in Breast Cancer Cell Lines

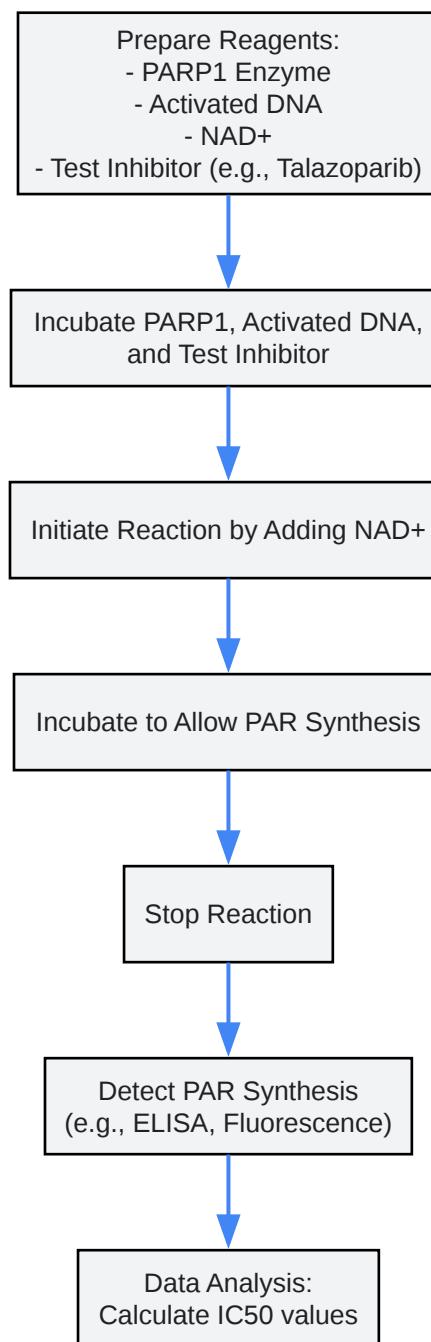
Cell Line	BRCA Status	Receptor Status	IC ₅₀ (μM)	Reference
SKBR3	Wild-type	ER-/HER2+	~0.04	[17]
JIMT1	Wild-type	ER-/HER2+	~0.002	[17]
MDA-MB-231	Wild-type	TNBC	~0.48	[17]
MDA-MB-468	Wild-type	TNBC	~0.8	[17]
MCF-7	Wild-type	ER+/HER2-	~1.1 - 5.4	[17]
BT474	Wild-type	ER+/HER2+	-	[17]
MDA-MB-436	Mutant	TNBC	-	[17]
HCC1937	Mutant	TNBC	~10	[17]
BT-20	Wild-type	TNBC	-	[18]

TNBC: Triple-Negative Breast Cancer

Experimental Protocol: PARP1 Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like Talazoparib against the PARP1 enzyme in a cell-free assay.

Experimental Workflow for PARP1 Inhibition Assay



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Caption: Experimental workflow for a PARP1 inhibition assay.

Materials:

- Recombinant human PARP1 enzyme

- Activated DNA (e.g., sonicated calf thymus DNA)
- Nicotinamide adenine dinucleotide (NAD⁺)
- Biotinylated NAD⁺ (for detection)
- Test inhibitor (e.g., Talazoparib)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Histone-coated microplate
- Streptavidin-HRP conjugate
- HRP substrate (e.g., TMB)
- Stop solution (e.g., sulfuric acid)
- Plate reader

Procedure:

- Plate Coating: Use a pre-coated histone plate or coat a 96-well plate with histones.
- Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and various concentrations of the test inhibitor.
- Enzyme Addition: Add the PARP1 enzyme to the wells containing the reaction mixture.
- Initiation: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.
- Washing: Wash the plate several times with a wash buffer to remove unincorporated reagents.
- Detection:

- Add Streptavidin-HRP conjugate to each well and incubate.
- Wash the plate again.
- Add the HRP substrate and incubate until color develops.
- Stopping the Reaction: Add the stop solution to each well.
- Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: The signal intensity is inversely proportional to the PARP inhibitory activity. Calculate the IC_{50} value of the test inhibitor by plotting the percentage of inhibition against the inhibitor concentration.[15][19]

Conclusion

2-Aminocarbonylphenylboronic acid has transitioned from a specialized chemical intermediate to a cornerstone in the synthesis of life-saving therapeutics. Its role as a key precursor to Talazoparib highlights the importance of boronic acids in modern drug discovery. The ability to efficiently synthesize this compound via methods like the Suzuki-Miyaura coupling has enabled the large-scale production of PARP inhibitors, providing a critical therapeutic option for patients with specific types of cancer. As research into targeted therapies continues, the demand for and applications of versatile building blocks like **2-aminocarbonylphenylboronic acid** are poised to expand further, solidifying its place in the arsenal of medicinal chemists.

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